molecular formula C14H15ClN2O4 B6343818 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline CAS No. 1204313-58-5

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline

Cat. No.: B6343818
CAS No.: 1204313-58-5
M. Wt: 310.73 g/mol
InChI Key: BUXRNECOVLCHCM-UHFFFAOYSA-N
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Description

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 g/mol This compound is characterized by its unique structure, which includes a quinazoline core fused with a tetraoxacyclododecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Tetraoxacyclododecane Ring: This step involves the formation of the tetraoxacyclododecane ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: A simpler analog with similar biological activities but lacking the tetraoxacyclododecane ring.

    7,8,10,11,13,14-Hexahydroquinazoline: Another analog with a similar ring structure but without the chlorine atom.

Uniqueness

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 g/mol. This compound belongs to the quinazoline family and exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes a fused ring system that imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the tetraoxacyclododecane ring enhances its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have significant anticancer properties. For instance, similar quinazoline derivatives have shown promising results against various cancer cell lines such as MCF-7 and HT-29 with IC50 values ranging from 0.36 to 40.90 μM . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Quinazoline derivatives are known to exhibit antibacterial effects due to their ability to interfere with bacterial cell wall synthesis and function .
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes such as urease and COX enzymes. Such activities are critical in managing conditions like inflammation and infection .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Binding to Enzymes : The compound may bind to specific enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of kinases involved in cancer progression or inflammation .
  • Modulation of Signaling Pathways : By affecting key signaling pathways (such as those involving growth factors), this compound may alter cellular responses leading to reduced proliferation or enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activities of related quinazoline compounds:

  • Anticancer Screening : A series of quinazoline derivatives were tested against human cancer cell lines (MCF-7 and HCT-116), showing significant cytotoxicity with some compounds exhibiting IC50 values lower than traditional chemotherapeutics .
  • Antimicrobial Evaluation : Derivatives were assessed for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at certain concentrations .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityEnzyme Inhibition
4-Chloro-7H...0.36 - 40.90YesUrease/COX
Quinazoline A5.00 - 15.00ModerateCOX
Quinazoline B20.00 - 50.00YesNone

Properties

IUPAC Name

18-chloro-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c15-14-10-7-12-13(8-11(10)16-9-17-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRNECOVLCHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129935
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204313-58-5
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204313-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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